N-benzyloxycarbonyl-l-alanyl-l-asparagine
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Overview
Description
N-benzyloxycarbonyl-l-alanyl-l-asparagine is a compound that belongs to the class of N-protected amino acids. It is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxycarbonyl-l-alanyl-l-asparagine typically involves the protection of the amino group of l-alanine and l-asparagine with a benzyloxycarbonyl group. This can be achieved by reacting the amino acids with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out at temperatures ranging from 5°C to 55°C and at a pH range of 9.2 to 13.8 .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of surfactants and buffers to optimize the reaction conditions and improve yield. The use of surfactants helps to reduce cycle time and maintain high purity of the product by minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyloxycarbonyl-l-alanyl-l-asparagine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used to replace the benzyloxycarbonyl group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Hydrolysis: The major product is the free amino acid (l-alanine or l-asparagine).
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
N-benzyloxycarbonyl-l-alanyl-l-asparagine has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of N-benzyloxycarbonyl-l-alanyl-l-asparagine involves the protection of amino groups during chemical reactions. The benzyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The benzyloxycarbonyl group can be removed under specific conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyloxycarbonyl-l-alanyl-l-phenylalanine
- N-benzyloxycarbonyl-l-isoleucyl-l-alanine
- N-benzyloxycarbonyl-l-methionyl-l-alanine
Uniqueness
N-benzyloxycarbonyl-l-alanyl-l-asparagine is unique due to its specific combination of l-alanine and l-asparagine, which provides distinct properties in peptide synthesis. The presence of the benzyloxycarbonyl group offers stability and protection, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C15H19N3O6 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O6/c1-9(13(20)18-11(14(21)22)7-12(16)19)17-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t9-,11-/m0/s1 |
InChI Key |
HGTVLMHRWVJWOV-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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